molecular formula C9H6BrN3O2 B1278671 4-Amino-3-bromo-6-nitroquinoline CAS No. 90224-83-2

4-Amino-3-bromo-6-nitroquinoline

Cat. No. B1278671
CAS RN: 90224-83-2
M. Wt: 268.07 g/mol
InChI Key: ZDANFBPFHPEARL-UHFFFAOYSA-N
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Description

The compound 4-Amino-3-bromo-6-nitroquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology. The presence of amino, bromo, and nitro substituents on the quinoline ring can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which includes the conversion of a nitroquinoline into a 4-haloquinoline, followed by the introduction of various substituents . Although the specific synthesis of 4-Amino-3-bromo-6-nitroquinoline is not detailed in the provided papers, similar methodologies could potentially be applied. The synthesis of 6-aminoquinoline from 4-nitroaniline suggests that nitro groups in quinolines can be strategically placed and later modified, such as through reduction reactions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography. For example, the structure of a dimethyl nitroquinoline was confirmed using this method . The molecular structure is crucial as it determines the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing (nitro) and electron-donating (amino) groups can influence the electronic distribution within the molecule, affecting its chemical behavior.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including vicarious nucleophilic substitution (VNS). This reaction involves the substitution of a hydrogen atom in the quinoline ring with a nucleophile, often at positions ortho or para to the nitro group . The reactivity of nitroquinolines with nucleophiles like 4-amino-1,2,4-triazole indicates that the nitro group can be a key site for chemical transformations . This suggests that 4-Amino-3-bromo-6-nitroquinoline could also participate in similar reactions, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, the introduction of nitro and amino groups can affect the photoinitiating properties of these compounds, enabling them to initiate polymerization reactions under various light conditions . The presence of a bromo substituent could further modify these properties, potentially making 4-Amino-3-bromo-6-nitroquinoline a candidate for applications in material science and photopolymerization processes .

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors

4-Amino-3-bromo-6-nitroquinoline serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. It's synthesized through a series of steps involving nitration, chlorination, alkylation, reduction, and substitution. These compounds are crucial in developing quinoline inhibitors and have applications in medicinal chemistry (Lei et al., 2015).

Synthesis of Quinoline Derivatives

In the synthesis of quinoline derivatives, such as 6-Methoxy-8-nitroquinoline and 6-ethoxy-8-nitroquinoline, 4-Amino-3-bromo-6-nitroquinoline is used as a reactant. These derivatives have applications in the field of organic chemistry and pharmaceuticals (Mosher, Yanko, & Whitmore, 2003).

Production of Morpholino and Piperazinoquinolines

3-Bromo-4-nitroquinoline 1-oxide, a related compound, reacts with various amines to yield morpholino[2,3-b]quinolines and piperazino[2,3-b]quinolines. These compounds, formed via intramolecular cyclization, have potential applications in the development of novel chemical entities (Miura, Takaku, Fujimura, & Hamana, 1992).

Anticancer Agent Synthesis

Research shows that 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, synthesized via regioselective and complete nucleophilic substitution, demonstrate significant anticancer activity. This highlights the potential of 4-Amino-3-bromo-6-nitroquinoline derivatives in cancer treatment research (Chauhan et al., 2015).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .

properties

IUPAC Name

3-bromo-6-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANFBPFHPEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443499
Record name 3-Bromo-6-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-6-nitroquinoline

CAS RN

90224-83-2
Record name 3-Bromo-6-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Shinkai, T Ito, T Iida, Y Kitao… - Journal of medicinal …, 2000 - ACS Publications
… Then the crude solid was crystallized from acetone to give 4-amino-3-bromo-6-nitroquinoline 39 as a yellow solid (1.65 g, 47%). A 25% solution of hydrogen bromide in acetic acid (0.7 …
Number of citations: 180 pubs.acs.org

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